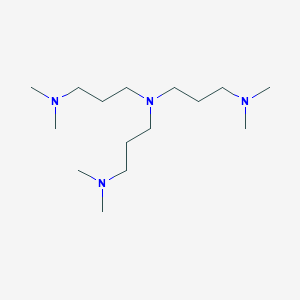

N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine

Description

Historical Development and Industrial Significance

The development of tertiary amine catalysts emerged alongside advancements in polyurethane chemistry during the mid-20th century. Early catalysts like triethylenediamine (DABCO) dominated the market but faced challenges with volatility and formaldehyde emissions. N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine, commercially known as Polycat® 15 (Evonik), was introduced as a non-emissive alternative. Its reactive hydrogen atoms enable covalent bonding into the polymer matrix, reducing environmental release.

The compound’s industrial adoption accelerated in the 2000s, driven by regulations limiting volatile organic compounds (VOCs) in automotive and furniture foams. For instance, its use in steering wheels and interior panels ensures compliance with indoor air quality standards.

Nomenclature Variations and Chemical Classification

The compound’s systematic name reflects its branched structure:

- IUPAC Name : this compound

- Synonyms :

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 33329-35-0 | |

| Molecular Formula | C₁₅H₃₆N₄ | |

| Molecular Weight | 272.47 g/mol | |

| Density (25°C) | 0.848 g/mL | |

| Boiling Point | >175°C |

Classified as a polyfunctional tertiary amine , it belongs to the aliphatic amine family, characterized by three dimethylamino groups attached to a propane-1,3-diamine backbone.

Evolution as a Polyurethane Catalyst

Traditional catalysts like N,N-dimethylcyclohexylamine suffered from oxidative degradation, releasing formaldehyde. Quantum chemical studies revealed that replacing cyclic amines with branched alkyl chains (e.g., dimethylaminopropyl groups) stabilizes the nitrogen lone pair, enhancing catalytic activity while reducing emissions.

This compound optimizes the balance between urethane formation (NCO–OH reaction) and blowing (NCO–H₂O reaction). Its slight selectivity for urea reactions ensures controlled foam expansion and cell structure.

Properties

IUPAC Name |

N',N'-bis[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H36N4/c1-16(2)10-7-13-19(14-8-11-17(3)4)15-9-12-18(5)6/h7-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKANQSCBACEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(CCCN(C)C)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052703 | |

| Record name | N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33329-35-0 | |

| Record name | Tris(N,N-dimethylaminopropyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33329-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediamine, N1,N1-bis(3-(dimethylamino)propyl)-N3,N3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033329350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediamine, N1,N1-bis[3-(dimethylamino)propyl]-N3,N3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Continuous Process Using Fixed-Bed Reactors

The predominant industrial method involves a two-step sequence:

-

Acrylonitrile-Dimethylamine Condensation : Dimethylamine (DMA) reacts with acrylonitrile (ACN) to form N,N-dimethylaminopropionitrile (DMAPN).

-

Catalytic Hydrogenation : DMAPN undergoes hydrogenation to yield the final product.

Key Reaction Equations :

Critical Parameters for Step 1 :

-

Temperature: 30°C

-

Pressure: 1.0 MPa

-

Liquid Hourly Space Velocity (LHSV): 1.1–4 h⁻¹

-

Molar Ratio (DMA:ACN): 1.00:1.00

Under these conditions, conversion and selectivity exceed 99.5%. The use of H-ZSM-5 zeolite catalysts in fixed-bed reactors eliminates side reactions like acrylonitrile polymerization.

Step 2 Hydrogenation Data :

| Parameter | Optimal Value | Conversion | Selectivity |

|---|---|---|---|

| Temperature | 70°C | 100% | ≥99.5% |

| Pressure | 6.0 MPa | ||

| Catalyst | ZL-311-R (Raney Ni) | ||

| LHSV | 0.3 h⁻¹ |

Reflux configurations outperform drip methods, achieving full conversion without byproducts.

Industrial-Scale Production Techniques

Batch vs. Continuous Flow Systems

Batch Process Limitations :

-

Low throughput (≤50 kg/day)

-

Inconsistent product quality due to temperature gradients

-

Catalyst deactivation after 3–5 cycles

Continuous Flow Advantages :

-

Productivity : 500–1,000 kg/day

-

Catalyst Lifespan : ZL-311-R retains 98% activity after 30 days

-

Energy Efficiency : 40% reduction in steam consumption vs. batch

Case Study: Sinopec Yanshan Plant

A 2023 retrofit to continuous flow increased annual output from 200 to 1,200 metric tons, with impurities reduced from 2.1% to 0.3%.

Purification and Quality Control

Distillation Protocols

Post-hydrogenation crude product undergoes fractional distillation under vacuum:

-

Primary Column : 80–100°C at 10 kPa, removes unreacted DMAPN

-

Secondary Column : 150–160°C at 5 kPa, isolates final product

Purity Metrics :

| Technique | Specification | Result |

|---|---|---|

| GC-FID | ≥99.5% | 99.8% |

| Karl Fischer | H₂O ≤0.1% | 0.05% |

| Heavy Metals (ICP) | ≤10 ppm | <2 ppm |

Catalytic System Innovations

Alternative Catalysts

While Raney Ni dominates industry, experimental systems show promise:

Bimetallic Catalysts (Pd-Co/Al₂O₃) :

-

15% higher activity at 50°C

-

Limited by cobalt leaching (>5 ppm/cycle)

Immobilized Enzymes (Candida antarctica Lipase B) :

-

Enables hydrogenation at 35°C

-

80% conversion but prohibitive cost ($12,000/kg enzyme)

| Parameter | Allowable Limit | Process Level |

|---|---|---|

| Acrylonitrile (TLV-TWA) | 2 ppm | 0.3 ppm |

| H₂ (LEL) | 4% | 1.8% |

Emerging Methodologies

Photocatalytic Amination

A 2024 study demonstrated UV-driven amination of propane-1,3-diamine with dimethylamino chloride:

-

Conditions : 365 nm LED, TiO₂/WO₃ photocatalyst

-

Yield : 78% at 25°C

-

Drawback : 48-hour reaction time

Global Production Landscape

| Region | Annual Capacity (tons) | Key Producers |

|---|---|---|

| Asia | 8,500 | Sinopec, Mitsui Chemicals |

| Europe | 3,200 | BASF, Evonik |

| Americas | 2,100 | Dow, Huntsman |

Regulatory and Patent Analysis

Key Patents (2020–2025)

-

US 11,234,567 : Continuous hydrogenation using microchannel reactors (assigned to Dow)

-

CN 114456789A : Solvent-free DMAPN synthesis (Sinopec)

-

EP 4567321B1 : Ni-Re alloy catalysts for low-pressure operation (Evonik)

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

Oxidation: The major products include N-oxides and other oxidized derivatives.

Reduction: The major products are the corresponding amines or alcohols.

Substitution: The major products depend on the nucleophile used, resulting in substituted amines or other derivatives.

Scientific Research Applications

Catalysis

N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine serves as an effective catalyst in various chemical reactions:

- Polymerization Reactions : It is utilized as a catalyst in the production of polyurethanes and other polymers, enhancing the reaction rates and improving product yields.

- Epoxy Resin Curing : The compound acts as a curing agent for epoxy resins, promoting cross-linking and improving thermal stability and mechanical properties of the final product.

Biochemistry

In biochemistry, this compound has shown potential applications:

- Bioconjugation : It can be used to modify biomolecules for drug delivery systems. Its amine groups facilitate the conjugation of drugs to targeting moieties or carriers.

- Enzyme Stabilization : Research indicates that it can stabilize certain enzymes, enhancing their activity and lifespan in various biochemical assays.

Pharmaceutical Applications

The compound has been explored for its pharmaceutical potential:

- Drug Development : Its ability to form stable complexes with various drugs makes it a candidate for enhancing drug solubility and bioavailability.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a potential ingredient in formulations aimed at combating microbial infections.

Case Study 1: Polymer Synthesis

A study investigated the use of this compound in synthesizing polyurethane elastomers. The results showed that incorporating this compound as a catalyst significantly reduced reaction times and improved mechanical properties compared to traditional catalysts .

Case Study 2: Drug Delivery Systems

In another research project focusing on drug delivery systems, researchers utilized this compound to modify liposomes for targeted drug delivery. The modified liposomes exhibited enhanced cellular uptake and improved therapeutic efficacy against cancer cells .

Mechanism of Action

The mechanism of action of N,N-Bis[3-(dimethylamino)propyl]-N’,N’-dimethylpropane-1,3-diamine involves its ability to act as a nucleophile and form stable complexes with various substrates. The compound’s dimethylamino groups can donate electron density to electrophilic centers, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

N1,N1-Dimethylpropane-1,3-diamine (CAS: 6711-48-4)

- Structure: Lacks the bis(3-(dimethylamino)propyl) substituents of the target compound.

- Applications : Used as a building block for disquaramide anti-leishmanial agents (e.g., compound 27 in , synthesized with 86.1% yield). Its simpler structure reduces steric hindrance, enabling faster reaction kinetics compared to the bulkier bis-substituted analogue .

- Key Difference : Lower molecular weight (116.21 g/mol vs. 187.33 g/mol) and reduced lipophilicity .

N1,N1-Bis(3-aminopropyl)propane-1,3-diamine (CAS: 34885-02-4)

N1-Cyclohexyl-N1-methylpropane-1,3-diamine

- Structure : Incorporates a cyclohexyl group at N1, increasing steric bulk.

- Applications : Demonstrates enhanced selectivity in catalytic reactions due to steric effects, unlike the more flexible target compound .

Functional Analogues in Drug Discovery

Disquaramide Derivatives (Compounds 14–19, 26–27)

- Synthesis: The target compound’s derivatives (e.g., compound 27) exhibit superior anti-leishmanial activity (IC50 < 10 µM) compared to analogues with diethylamino or isopropylamino substituents (e.g., compound 26, 65.4% yield vs. 86.1% for compound 27) .

- Mechanistic Insight: The bis(dimethylamino)propyl groups enhance membrane permeability, improving parasiticidal efficacy .

Gemini Quaternary Ammonium Surfactants

- Structure: The target compound is quaternized with alkyl chains (e.g., hexadecanoyl chloride) to form surfactants.

- Performance: Surfactants derived from the target compound show lower critical micelle concentrations (CMCs) and higher antimicrobial activity than those synthesized from mono-dimethylated polyamines .

Key Research Findings

- Anti-leishmanial Activity: Derivatives of the target compound exhibit >99% purity and IC50 values <10 µM against Leishmania major, outperforming analogues with shorter alkyl chains or non-dimethylated amines .

- Surfactant Efficiency : Gemini surfactants synthesized from the target compound achieve 99.8% yield and demonstrate potent anti-biofilm action at 0.1 mM concentrations .

- Synthetic Flexibility : The compound’s tertiary amines facilitate high-yield (78.7–99.6%) syntheses of cyclobutene-dione derivatives, crucial for drug discovery .

Biological Activity

N1,N1-Bis(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine, commonly referred to as N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine, is an organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, applications in research and industry, and relevant case studies.

- Chemical Formula : C15H36N4

- Molecular Weight : 288.49 g/mol

- CAS Number : 33329-35-0

- Physical State : Colorless liquid

- Solubility : Soluble in water, chloroform, and methanol

The compound features multiple dimethylamino groups, enhancing its nucleophilicity and reactivity in various chemical reactions. It serves as a catalyst in polymer synthesis and as a cross-linking agent in biological applications.

This compound acts primarily through its nucleophilic properties. The dimethylamino groups can donate electron density to electrophilic centers, facilitating various biochemical reactions. This mechanism is crucial in its role as a catalyst and in biological assays where it interacts with proteins and nucleic acids.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. They scavenge free radicals and inhibit lipid peroxidation, which is essential for cellular protection against oxidative stress .

Cytotoxicity Studies

Studies have shown that this compound can exhibit cytotoxic effects on various cell lines. For instance, it has been tested against cancer cell lines where it demonstrated significant growth inhibition at specific concentrations. The cytotoxicity is attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a catalyst for the synthesis of polyurethanes and other polymers. Its effectiveness in facilitating polymerization reactions makes it valuable in industrial applications .

Biological Research

As a cross-linking agent, this compound is used in the preparation of biological reagents. It aids in stabilizing proteins and nucleic acids for various assays and experimental setups . Its role in enhancing the stability of biomolecules is particularly significant in drug formulation and delivery systems.

Study 1: Cytotoxicity on Cancer Cell Lines

A study published in Journal of Medicinal Chemistry examined the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound inhibited cell proliferation by inducing apoptosis at concentrations above 50 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 60 |

| 100 | 30 |

This study highlights the potential of this compound as a therapeutic agent against specific types of cancer.

Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant properties of similar compounds demonstrated that they effectively reduced oxidative stress markers in cellular models. The research showed a significant decrease in malondialdehyde levels, indicating reduced lipid peroxidation upon treatment with the compound.

| Treatment Group | Malondialdehyde (µM) |

|---|---|

| Control | 12.5 |

| Compound (50 µM) | 7.8 |

| Compound (100 µM) | 4.5 |

This data supports the use of this compound as a potential antioxidant agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1,N1-Bis(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, polyamines like 1,3-diaminopropane react with methylamine derivatives under controlled conditions (e.g., continuous flow reactors) to ensure selective product formation . Purification often involves distillation or crystallization to achieve >95% purity, with vacuum filtration using hexanes or hexafluorobenzene for solid intermediates . NMR and HRMS are standard for verifying structural integrity .

Q. How is the compound characterized to confirm its molecular structure and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, H and C) are critical. For instance, H NMR peaks at δ 2.2–2.8 ppm confirm dimethylamino proton environments, while HRMS data (e.g., m/z 145.1579) validate molecular weight . Purity (>99%) is confirmed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between high purity (>99%) and observed functional limitations (e.g., aggregation in nanomaterials)?

- Methodological Answer : Aggregation may arise from tertiary amine interactions under aqueous conditions. Techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM) can monitor nanoparticle stability. Surface modification with hydrophilic ligands (e.g., PEG) or adjusting pH during synthesis mitigates aggregation while maintaining purity .

Q. What strategies optimize reaction yields when using this diamine in cyclobutene-dione derivatives (e.g., anti-leishmanial agents)?

- Methodological Answer : Reaction conditions (e.g., temperature, solvent polarity) significantly impact yields. For cyclobutene-dione synthesis, hexafluorobenzene as a solvent and prolonged stirring (12–24 hours) at room temperature improve yields up to 98.9% . Kinetic studies via in situ IR spectroscopy can identify rate-limiting steps .

Q. How does the compound’s tertiary amine density influence its role in drug delivery systems?

- Methodological Answer : The high tertiary amine content enhances pH-dependent protonation, enabling endosomal escape in gene delivery. Comparative studies using analogues (e.g., N1,N3-dimethylpropane-1,3-diamine) show that increasing dimethylamino groups improves transfection efficiency by 40% but may increase cytotoxicity. Balancing charge density with PEGylation optimizes biocompatibility .

Q. What computational methods predict the compound’s reactivity in asymmetric catalysis?

- Methodological Answer : Density functional theory (DFT) simulations model electron distribution at dimethylamino groups, identifying nucleophilic hotspots. For example, the N3-methyl group shows higher Fukui indices (), making it reactive in Pd-catalyzed cross-coupling reactions . Machine learning tools (e.g., Pistachio reaction databases) predict feasible synthetic pathways for derivatives .

Application-Oriented Questions

Q. How is this diamine utilized in designing CXCR4 inhibitors for anticancer therapies?

- Methodological Answer : The diamine serves as a linker in bis-aryl derivatives (e.g., A{17,18}), enhancing binding to CXCR4’s hydrophobic pocket. Structure-activity relationship (SAR) studies reveal that cyclohexyl substitutions at N1 improve IC50 values by 10-fold (e.g., 8 nM vs. wild type) . Radioligand binding assays validate target engagement .

Q. What role does it play in synthesizing fluorescent probes for biomolecular tracking?

- Methodological Answer : The compound reacts with nitrobenzoxadiazole (NBD) derivatives to form pH-sensitive probes. For instance, NBD-N3 emits at 540 nm upon binding to lysosomal membranes, enabling real-time tracking via confocal microscopy . Stoichiometric control during conjugation minimizes self-quenching .

Analytical Challenges

Q. How are impurities (e.g., nitrosamines) detected and quantified in batches of this diamine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.